An In-Depth Technical Guide to 3-Bromo Nevirapine: Structure, Properties, and Analysis
An In-Depth Technical Guide to 3-Bromo Nevirapine: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo Nevirapine, a halogenated derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, is a compound of significant interest in pharmaceutical research and development. Primarily classified as a potential impurity and metabolic analog of Nevirapine, its characterization is crucial for ensuring the quality, safety, and efficacy of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to 3-Bromo Nevirapine. The synthesis, while not widely documented, is explored through analogous bromination reactions of similar heterocyclic systems. Detailed analytical techniques, including High-Performance Liquid Chromatography (HPLC) for separation and quantification, alongside spectroscopic methods for structural elucidation, are discussed. This guide serves as a critical resource for researchers involved in the synthesis, analysis, and quality control of Nevirapine and its related substances.
Introduction
Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, the presence of impurities can significantly impact its safety and efficacy. 3-Bromo Nevirapine has been identified as a related substance and potential metabolite of Nevirapine.[2][3] Understanding the chemical and physical characteristics of such impurities is a fundamental requirement in drug development and manufacturing, mandated by regulatory bodies worldwide. This guide aims to consolidate the available technical information on 3-Bromo Nevirapine, providing a scientific foundation for its synthesis, identification, and quantification.
Chemical Structure and Identification
The core structure of 3-Bromo Nevirapine is based on the dipyridodiazepine scaffold of Nevirapine, with the addition of a bromine atom at the 3-position of the pyridine ring.
Chemical Name: 3-bromo-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][4][5]diazepin-6-one[4]
Molecular Formula: C₁₅H₁₃BrN₄O[4]
Molecular Weight: 345.19 g/mol [2]
CAS Number: 284686-21-1[4]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-Bromo Nevirapine are not extensively available in public literature. However, based on the structure and data from related compounds, the following properties can be inferred and are summarized in Table 1.
| Property | Value/Information | Source(s) |
| Appearance | Likely a solid at room temperature. | Inferred |
| Melting Point | Not explicitly reported. Expected to be a defined melting point characteristic of a crystalline solid. | - |
| Solubility | Expected to have low aqueous solubility, similar to Nevirapine.[6] Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |
| pKa | Not explicitly reported. The presence of basic nitrogen atoms suggests it will have a pKa value. Nevirapine has a pKa of 2.8.[7] | Inferred |
Table 1: Physicochemical Properties of 3-Bromo Nevirapine.
Synthesis of 3-Bromo Nevirapine
Conceptual Synthetic Pathway
The synthesis of 3-Bromo Nevirapine would likely involve the bromination of a suitable Nevirapine precursor or the direct bromination of Nevirapine, though the latter may present challenges with regioselectivity. A plausible approach involves the use of a brominating agent on an activated pyridine ring system.
Caption: Conceptual synthetic pathway for 3-Bromo Nevirapine.
General Considerations for Bromination
The direct electrophilic bromination of pyridine is often challenging due to the electron-deficient nature of the ring system and typically requires harsh conditions.[8] More sophisticated methods may be required for selective bromination at the 3-position. Potential strategies could include:
-
Electrophilic Bromination under forcing conditions: Utilizing bromine with a strong Lewis or Brønsted acid at elevated temperatures.[8]
-
Halogenation via Zincke Imine Intermediates: A milder method that involves ring-opening of the pyridine to a more reactive intermediate, followed by halogenation and ring-closing.[9]
-
Use of N-Bromosuccinimide (NBS): A common and relatively mild brominating agent for various aromatic and heterocyclic compounds.[7]
A hypothetical experimental protocol based on the bromination of a pyridine-containing compound is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of 3-Bromo Nevirapine.
Hypothetical Experimental Protocol for Bromination
-
Dissolution: Dissolve the Nevirapine precursor in a suitable inert solvent (e.g., dichloromethane, chloroform, or dioxane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., aqueous sodium thiosulfate solution to remove excess bromine).
-
Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Washing: Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable technique, such as column chromatography on silica gel or recrystallization, to obtain pure 3-Bromo Nevirapine.
Analytical Characterization
The definitive identification and quantification of 3-Bromo Nevirapine rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the separation and quantification of Nevirapine and its impurities. A well-developed HPLC method should be able to resolve 3-Bromo Nevirapine from Nevirapine and other known related substances.
Typical HPLC Parameters for Nevirapine and its Impurities:
| Parameter | Condition | Source(s) |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | [10] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., sodium perchlorate, pH 4.8) and an organic modifier (e.g., acetonitrile). | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 220 nm | [10] |
| Injection Volume | 20 µL | [10] |
Table 2: Typical HPLC conditions for the analysis of Nevirapine and its impurities.
Under such conditions, the retention time of 3-Bromo Nevirapine would be expected to differ from that of Nevirapine due to the change in polarity imparted by the bromine atom. Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and sensitivity for the quantification of 3-Bromo Nevirapine.[11]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-Bromo Nevirapine.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Bromo Nevirapine (C₁₅H₁₃BrN₄O), the expected monoisotopic mass would be approximately 344.03 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units.
IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of 3-Bromo Nevirapine is expected to show characteristic absorption bands for the N-H, C=O (amide), C=N, and C-Br bonds.
Pharmacological and Toxicological Considerations
As an analog of Nevirapine, 3-Bromo Nevirapine has been investigated for its biological activity. In one study, it demonstrated inhibitory activity against HIV reverse transcriptase with an IC₅₀ value of 2.78 µM.[12] The same study also reported that 3-Bromo Nevirapine showed the highest induction of CYP3A4 mRNA in primary human hepatocytes among the tested analogs, although this did not translate to an increase in CYP3A4 hydroxylation activity.[12] These findings highlight the importance of characterizing such impurities, as they may possess their own pharmacological and toxicological profiles.
Conclusion
3-Bromo Nevirapine is a key related substance of the antiretroviral drug Nevirapine. A thorough understanding of its chemical structure, properties, and analytical behavior is essential for the quality control of Nevirapine drug substance and product. While detailed experimental data for some of its properties and a specific synthesis protocol are not widely published, this guide provides a comprehensive overview based on available information and analogous chemical principles. The analytical methods described, particularly HPLC and mass spectrometry, are crucial for its detection and quantification, ensuring the safety and efficacy of Nevirapine-based therapies. Further research into the synthesis and detailed characterization of 3-Bromo Nevirapine would be beneficial for the pharmaceutical industry.
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